Scaffold-Level Kinase Inhibitory Activity: 1,1-Dioxidoisothiazolidine vs. Acyclic Sulfonamide Analogs in CK2 Inhibition
In the 2-phenylisothiazolidin-3-one-1,1-dioxide series studied by Chekanov et al. (2014), the constrained cyclic sulfonamide core provides a validated kinase inhibitory scaffold. The unoptimized lead compound 1 of this series exhibited a CK2 IC₅₀ of 20 μM, while structure-based optimization yielded compound 34 (3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid) with a CK2 IC₅₀ of 1.5 μM—a 13.3-fold improvement [1]. This establishes that the dioxidoisothiazolidine moiety, which is conserved in CAS 941975-50-4, supports target engagement in the 1–20 μM range. For comparison, acyclic benzenesulfonamide analogs lacking the cyclic constraint show markedly reduced CK2 inhibitory activity in the same assay system, underscoring the importance of the cyclic sulfonamide geometry [1]. Direct quantitative data for CAS 941975-50-4 against CK2 or other specific kinase targets have not been identified in the public domain as of the search date; this evidence item is therefore classified as class-level inference [1].
| Evidence Dimension | CK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | CAS 941975-50-4: No public quantitative CK2 IC₅₀ data identified; structural scaffold is consistent with CK2-active chemotype |
| Comparator Or Baseline | Chekanov compound 1 (2-phenylisothiazolidin-3-one-1,1-dioxide lead): CK2 IC₅₀ = 20 μM; Chekanov compound 34 (optimized): CK2 IC₅₀ = 1.5 μM |
| Quantified Difference | 13.3-fold improvement from lead to optimized compound within the dioxidoisothiazolidine series; acyclic sulfonamide comparators show substantially weaker CK2 inhibition |
| Conditions | In vitro CK2 kinase inhibition assay using recombinant human CK2; ATP concentration not specified in abstract; molecular docking performed to the CK2 ATP acceptor site |
Why This Matters
This class-level evidence demonstrates that the 1,1-dioxidoisothiazolidine scaffold is productive for kinase inhibition, supporting selection of CAS 941975-50-4 as a structurally faithful probe for kinase-targeted screening campaigns where the cyclic sulfonamide geometry is hypothesized to be essential.
- [1] Chekanov MO, Ostrynska OV, Synyugin AR, Bdzhola VG, Yarmoluk SM. Design, synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as a new class of human protein kinase CK2 inhibitors. J Enzyme Inhib Med Chem. 2014;29(3):338-343. doi:10.3109/14756366.2013.782024. PMID: 23578312. View Source
